7alpha-Methylestr-4-ene-3,17-dione

Description

Contextualization of 7α-Methylestr-4-ene-3,17-dione as a Synthetic Norsteroid

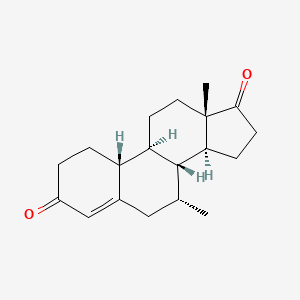

7α-Methylestr-4-ene-3,17-dione, also known as MENT dione (B5365651) or trestione, is classified as a synthetic anabolic-androgenic steroid (AAS). wikipedia.org It is a derivative of 19-nortestosterone (nandrolone), placing it within the norsteroid family. wikipedia.org The defining feature of this compound is the presence of a methyl group at the 7α-position of the estr-4-ene steroid skeleton. ontosight.ai This structural modification significantly influences its biological activity and metabolic fate.

Structural Relationship to Key Steroid Hormones and Analogues

The structure of 7α-Methylestr-4-ene-3,17-dione is closely related to several key endogenous and synthetic steroids, which provides a basis for understanding its biological properties.

Comparison with 19-Nortestosterone (Nandrolone) Derivatives

As a derivative of 19-nortestosterone (nandrolone), 7α-Methylestr-4-ene-3,17-dione shares the core estrane (B1239764) steroid structure, which lacks the C19 methyl group present in testosterone (B1683101). wikipedia.orgmdpi.com This fundamental difference from testosterone and its derivatives often results in a different profile of biological activity. The addition of the 7α-methyl group further distinguishes it from nandrolone (B1676933) and other derivatives, influencing its interaction with androgen receptors and metabolic enzymes. wikipedia.org

Role as a Potential Prohormone to 7α-Methyl-19-nortestosterone (MENT)

7α-Methylestr-4-ene-3,17-dione is considered a potential prohormone to the potent synthetic androgen 7α-methyl-19-nortestosterone (MENT), also known as trestolone (B1663297). wikipedia.orgwikipedia.org This means that through metabolic processes in the body, the 17-keto group of 7α-Methylestr-4-ene-3,17-dione can be reduced to a 17β-hydroxyl group, yielding the more active compound MENT. nih.gov MENT itself is a subject of research for its high androgenic and anabolic potency. wikipedia.org

Chemical and Physical Data

| Property | Value |

| IUPAC Name | (7R,8R,9S,10R,13S,14S)-7,13-Dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

| Other Names | 7α-Methyl-19-norandrost-4-ene-3,17-dione, MENT dione, Trestione, Mentabolan |

| CAS Number | 17000-78-1 |

| Chemical Formula | C₁₉H₂₆O₂ |

| Molar Mass | 286.415 g·mol⁻¹ |

Table 1: Physicochemical properties of 7α-Methylestr-4-ene-3,17-dione. wikipedia.org

Related Steroid Structures

| Compound | Structural Class | Key Features |

| 19-Nortestosterone (Nandrolone) | Norandrogen | Lacks the C19 methyl group of testosterone. mdpi.com |

| 7α-Methyl-19-nortestosterone (MENT) | Synthetic Norandrogen | A 19-nortestosterone derivative with a 7α-methyl group and a 17β-hydroxyl group. wikipedia.org |

| Androstenedione (B190577) | Endogenous Androgen | A precursor to both testosterone and estrone. wikipedia.org |

Table 2: Comparison of 7α-Methylestr-4-ene-3,17-dione with related steroid hormones.

Structure

3D Structure

Properties

IUPAC Name |

(7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14+,15-,16+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFREKJAIFEZMQ-ARTWWJDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707643 | |

| Record name | (7alpha)-7-Methylestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17000-78-1 | |

| Record name | (7α)-7-Methylestr-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17000-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7alpha-Methylestr-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017000781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7alpha)-7-Methylestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7.ALPHA.-METHYLESTR-4-ENE-3,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25W4OLA785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms and Receptor Interactions of 7α Methylestr 4 Ene 3,17 Dione

Androgen Receptor (AR) Binding and Activation Mechanisms

7α-Methylestr-4-ene-3,17-dione, also known as trestione or MENT dione (B5365651), is a synthetic steroid that functions as a prohormone to the potent androgen 7α-methyl-19-nortestosterone (MENT). wikipedia.orgwikipedia.org Its biological activity is primarily mediated through its interaction with the androgen receptor (AR), a protein that plays a crucial role in mediating the effects of androgens. smolecule.comontosight.ai

Quantitative Receptor Binding Affinity Studies (e.g., competition assays)

Competition assays are utilized to determine the binding affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand. Studies have shown that 7α-methyl-19-norandrost-4-ene-3-17-dione has a notable affinity for the androgen receptor. In one study, its relative binding affinity to the rat prostate androgen receptor was found to be 0.16, with 5α-dihydrotestosterone (DHT) set as the reference at 1.00. researchgate.net This indicates that while it binds to the receptor, its affinity is lower than that of the potent endogenous androgen, DHT. For comparison, the binding affinity of its metabolite, 7α-methyl-19-nortestosterone (MENT), is significantly higher, reported to be 2.65 times that of DHT. researchgate.net Another key androgen, 4-androstenedione, demonstrated a much lower relative binding affinity of 0.03. researchgate.net

Relative Binding Affinity of Various Androgens to the Rat Prostate Androgen Receptor

| Compound | Relative Binding Affinity (DHT = 1.00) | Reference |

|---|---|---|

| 5α-Dihydrotestosterone (DHT) | 1.00 | researchgate.net |

| 7α-Methyl-19-nortestosterone (MENT) | 2.65 | researchgate.net |

| 7α-Methyl-19-norandrost-4-ene-3-17-dione | 0.16 | researchgate.net |

| 4-Androstenedione | 0.03 | researchgate.net |

Structure-Activity Relationships (SAR) Governing AR Interaction

The specific structural features of 7α-Methylestr-4-ene-3,17-dione and its derivatives significantly influence their interaction with the androgen receptor.

Influence of 7α-Methyl Stereochemistry on Receptor Binding

The addition of a methyl group at the 7α position of the 19-nortestosterone steroid backbone is a critical modification that enhances androgenic activity and binding to the androgen receptor. researchgate.netgoogle.com This specific spatial arrangement, or stereochemistry, is crucial. Studies have demonstrated that a methyl group in the 7α-position leads to a significant increase in binding affinity compared to the parent compound. researchgate.net Conversely, a methyl group in the 7β-position results in an eight-fold decrease in binding affinity. researchgate.net This highlights that the α-configuration is essential for the conformational changes in the receptor that lead to increased binding. researchgate.net

Impact of C-17 and A-Ring Modifications on Binding

Modifications at the C-17 position and on the A-ring of the steroid also play a role in androgen receptor binding. 7α-Methylestr-4-ene-3,17-dione possesses a ketone group at both the C-3 and C-17 positions. wikipedia.org The presence of a ketone at C-17, as opposed to a hydroxyl group found in its more potent metabolite MENT, contributes to its lower binding affinity. researchgate.net Research on related androgens has shown that the A-ring structure is also important. For instance, the conversion of the A-ring to a phenolic ring, as seen in estrogens, drastically reduces androgen receptor binding. The Δ4-3-keto structure in the A-ring is a common feature among many active androgens. researchgate.net

Ligand-Induced Conformational Changes in AR

The binding of a ligand, such as an androgen, to the androgen receptor induces a significant change in the receptor's three-dimensional shape. researchgate.net This conformational change is a prerequisite for the receptor's activation. Upon binding, the receptor undergoes a transformation that allows it to move from the cytoplasm into the cell nucleus, a process known as nuclear translocation. researchgate.net This translocation is essential for the receptor to interact with DNA and regulate gene expression. Different ligands can induce distinct conformational changes. For example, agonists (activators) like androgens promote a conformation that facilitates the recruitment of co-activator proteins, which are necessary for initiating gene transcription. sci-hub.se In contrast, antagonists (blockers) induce a different conformation that may prevent co-activator binding or recruit co-repressor proteins, thereby inhibiting the receptor's activity. sci-hub.seescholarship.org Studies on related androgens have shown that the specific structure of the ligand dictates the resulting conformation of the receptor. nih.gov

Modulation of Gene Expression via AR Activation in vitro

Once an androgen binds to and activates the androgen receptor, the ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the process of transcription, leading to the synthesis of messenger RNA (mRNA) and ultimately new proteins. In vitro studies using cell lines transfected with the human androgen receptor have demonstrated that androgens can potently activate gene expression. researchgate.net For example, in HeLa cells transfected with an androgen-responsive reporter gene, MENT was shown to be about ten times more potent than testosterone (B1683101) in activating AR-driven gene expression. researchgate.net Similarly, in C3H10T1/2 mesenchymal pluripotent cells, androgens like dihydrotestosterone (B1667394) and androstenedione (B190577) have been shown to cause nuclear translocation of the AR and stimulate myogenesis (the formation of muscular tissue) by up-regulating the expression of myogenic determination factors like MyoD. researchgate.net This demonstrates the direct link between AR activation by androgens and the subsequent modulation of specific gene expression patterns that lead to physiological effects.

Enzymatic Interactions and Biotransformation Pathways of 7α-Methylestr-4-ene-3,17-dione

The metabolic fate and biological activity of 7α-Methylestr-4-ene-3,17-dione are intricately linked to its interactions with various enzymes involved in steroid metabolism. These enzymatic processes dictate its mechanism of action, potency, and potential for therapeutic applications.

Aromatase Enzyme Inhibition and Mechanism of Action

7α-Methylestr-4-ene-3,17-dione and its analogs have been the subject of research as inhibitors of aromatase, a key enzyme in estrogen biosynthesis. nih.govnih.govmdpi.com Aromatase, a cytochrome P450 enzyme, is responsible for converting androgens into estrogens. nih.gov Its inhibition is a therapeutic strategy for hormone-dependent breast cancer. nih.govcaldic.com

Research has shown that 7α-substituted androst-4-ene-3,17-dione derivatives can act as potent competitive inhibitors of aromatase. nih.govnih.gov Specifically, 7α-arylaliphatic-substituted androst-4-ene-3,17-diones have demonstrated effective competitive inhibition of human placental microsomal aromatase in vitro. nih.govnih.gov These compounds, which are structurally similar to the natural aromatase substrate androstenedione, bind to the active site of the enzyme, thereby blocking the conversion of androgens to estrogens. uc.pt

Furthermore, the introduction of a double bond at the C1-C2 position in the A-ring of these 7α-arylaliphatic androgens transforms them into enzyme-activated irreversible inhibitors. nih.gov These "suicide inhibitors" are converted by the catalytic action of aromatase into a reactive species that binds covalently to the enzyme, leading to its permanent inactivation. caldic.com This dual capability of exhibiting both competitive and irreversible inhibition highlights the versatility of the 7α-substituted steroid scaffold in designing aromatase inhibitors. nih.govnih.gov

Structure-activity relationship studies have been crucial in optimizing the inhibitory potency of 7α-substituted androstenedione derivatives. Research has focused on modifying the substituent at the 7α-position to enhance interaction with the aromatase enzyme. For instance, replacing the carbon-sulfur bond in earlier 7α-thio-substituted inhibitors with a more metabolically stable carbon-carbon bond has been a key strategy. nih.govnih.gov

Studies on 7α-arylaliphatic-substituted androst-4-ene-3,17-diones revealed that the length of the alkyl chain between the steroid nucleus and the aryl ring influences inhibitory activity. nih.gov Specifically, compounds with a phenylpropyl substituent at the 7α-position have been identified as particularly effective inhibitors. nih.gov The nature of the substituent on the aryl ring also plays a role, with functionalized p-nitro and p-amino derivatives showing potent inhibition. nih.gov

The stereochemistry at the 7α-position is also critical for potent inhibition. The 7α-substituted diastereomers are generally more effective inhibitors than their 7β-counterparts. nih.gov Additionally, the presence of a 17-keto group is favored over a 17β-hydroxy group for optimal aromatase inhibition. nih.gov

Table 1: Aromatase Inhibition Data for 7α-Substituted Androstenedione Derivatives

| Compound Type | Inhibition Type | Ki (nM) | IC50 (nM) |

| 7α-arylaliphatic androst-4-ene-3,17-diones | Competitive | 13-19 nih.gov | 300-434 nih.gov |

| 7α-arylaliphatic androsta-1,4-diene-3,17-diones | Enzyme-activated irreversible | 7-19 nih.gov | 64-232 nih.gov |

5α-Reductase Resistance and Implications for Metabolic Fate

A significant characteristic of 7α-methylated androgens, including derivatives of 7α-Methylestr-4-ene-3,17-dione, is their resistance to the enzyme 5α-reductase. researchgate.netresearchgate.net This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), in tissues like the prostate. wikipedia.orgmerckmillipore.com The steric hindrance provided by the 7α-methyl group prevents the enzymatic reduction of the double bond between carbons 4 and 5. researchgate.net

This resistance to 5α-reduction has important implications for the metabolic fate and biological activity of these compounds. By avoiding conversion to a more potent androgen in specific target tissues, 7α-methylated steroids may exhibit a more favorable profile, with reduced androgenic side effects in areas like the prostate. researchgate.netnih.gov This property makes them interesting candidates for therapeutic applications where anabolic effects are desired with minimized androgenic activity in certain tissues. researchgate.net

Hydroxysteroid Dehydrogenase (HSD) Activity on 7α-Methylestr-4-ene-3,17-dione and its Metabolites

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that play a crucial role in the metabolism of steroids by catalyzing the interconversion of ketones and hydroxyl groups at various positions on the steroid nucleus. uniprot.orgd-nb.info The metabolism of 7α-Methylestr-4-ene-3,17-dione and its derivatives is influenced by the activity of these enzymes.

Additionally, other HSDs, such as 3α-HSD and 3β-HSD, can act on the metabolites of 7α-Methylestr-4-ene-3,17-dione. researchgate.net For example, after the reduction of the A-ring, these enzymes can further modify the steroid, leading to the formation of various metabolites that can be conjugated and excreted. researchgate.net The specific HSDs involved and their tissue distribution will ultimately determine the metabolic profile and clearance rate of the parent compound and its metabolites.

Other Steroidogenic Enzyme Modulation

Beyond its well-documented interaction with aromatase and its resistance to 5α-reductase, 7α-Methylestr-4-ene-3,17-dione and its analogs may modulate the activity of other steroidogenic enzymes. The structural similarity of these synthetic steroids to endogenous hormones suggests potential interactions with other enzymes involved in the complex pathways of steroid synthesis and metabolism. sci-hub.se

Intracellular Signaling Cascades (e.g., Protein Synthesis Pathways)

The anabolic activity of 7α-Methylestr-4-ene-3,17-dione, a potent synthetic androgen, is intrinsically linked to its ability to modulate intracellular signaling cascades that govern skeletal muscle protein synthesis. wikipedia.org As an agonist of the androgen receptor (AR), its primary mechanism involves initiating a series of molecular events that culminate in the increased accretion of muscle proteins. wikipedia.org This process is largely mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis in skeletal muscle. nih.govfrontiersin.org

Upon binding of an androgen like the active metabolite of 7α-Methylestr-4-ene-3,17-dione, trestolone (B1663297), to the androgen receptor, the receptor-ligand complex can influence cellular processes through genomic and non-genomic actions. wikipedia.org The genomic pathway involves the translocation of the activated receptor complex into the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, including those involved in muscle growth and protein metabolism.

The non-genomic actions, which are more rapid, involve the activation of cytoplasmic signaling pathways. For androgens, this prominently includes the PI3K/Akt/mTORC1 pathway. nih.gov Activation of this cascade is a critical step for inducing muscle hypertrophy. nih.gov

The key steps in this signaling cascade are as follows:

PI3K/Akt Activation: Androgen receptor activation can lead to the stimulation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B).

mTORC1 Activation: Activated Akt then phosphorylates and inhibits the tuberous sclerosis complex 1/2 (TSC1/2), an inhibitor of the small GTPase Rheb. This inhibition allows Rheb to activate the mammalian target of rapamycin complex 1 (mTORC1). researchgate.net mTORC1 is a master regulator of protein synthesis. frontiersin.org

Phosphorylation of Downstream Targets: Activated mTORC1 phosphorylates several key downstream targets to promote protein synthesis. The two most well-characterized substrates are the ribosomal protein S6 kinase 1 (p70S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov

Phosphorylation activates p70S6K1, which then phosphorylates the ribosomal protein S6 and other components of the translational machinery, enhancing the capacity for protein synthesis. frontiersin.org

Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This frees eIF4E to bind to other factors and form the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNA into protein. researchgate.net

Interactive Data Tables

Table 1: Key Proteins in the Androgen-Mediated Protein Synthesis Pathway

| Protein | Full Name | Primary Function in the Pathway | Activated By | Inhibited By |

| AR | Androgen Receptor | Binds to androgens to initiate signaling | Androgens (e.g., Trestolone) | Antiandrogens (e.g., Cyproterone Acetate) nih.gov |

| Akt | Protein Kinase B | Central kinase that promotes cell survival and growth | PI3K | - |

| mTORC1 | Mammalian Target of Rapamycin Complex 1 | Master regulator of cell growth and protein synthesis | Rheb, Akt | TSC1/2 Complex |

| p70S6K1 | Ribosomal Protein S6 Kinase 1 | Phosphorylates ribosomal protein S6 to enhance translation | mTORC1 | - |

| 4E-BP1 | Eukaryotic Initiation Factor 4E-Binding Protein 1 | Sequesters eIF4E to inhibit translation initiation | - | mTORC1 (via phosphorylation) |

Table 2: Relative Androgen Receptor Binding Affinity of 7α-Methylestr-4-ene-3,17-dione and Related Steroids

Data derived from studies on rat ventral prostate androgen receptors.

| Compound | Relative Binding Affinity (%) |

| 5α-Dihydrotestosterone (DHT) | 100 |

| 7α-Methyl-19-nortestosterone (Trestolone) | 265 |

| 7α-Methylestr-4-ene-3,17-dione | 16 |

| 4-Androstenedione | 3 |

Advanced Analytical and Bioanalytical Methodologies for 7α Methylestr 4 Ene 3,17 Dione Research

Chromatographic and Spectrometric Techniques for Structural Elucidation

Chromatography and spectrometry are the cornerstones of modern analytical chemistry, providing the means to separate complex mixtures and identify their individual components with high precision.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Compound and Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) and its more advanced tandem mass spectrometry (GC-MS/MS) version are powerful tools for the analysis of 7α-Methylestr-4-ene-3,17-dione and its metabolites. nih.govmdpi.comresearchgate.net This technique is particularly well-suited for volatile and thermally stable compounds, or those that can be made so through a process called derivatization.

In a typical GC-MS analysis, the sample is first vaporized and injected into a long, thin capillary column. An inert gas carries the sample through the column, which is coated with a stationary phase. The different components of the sample interact with this coating to varying degrees, causing them to travel through the column at different speeds and thus separating them. As each component exits the column, it enters the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, is a unique "fingerprint" for a specific molecule. By comparing the mass spectrum of an unknown compound to a library of known spectra, its identity can be determined.

Tandem mass spectrometry (GC-MS/MS) adds another layer of specificity. In this technique, a specific fragment ion from the initial mass spectrometry analysis is selected and then subjected to further fragmentation. This process helps to eliminate background noise and provides even greater confidence in the identification of the compound.

For the analysis of steroids like 7α-Methylestr-4-ene-3,17-dione, a derivatization step is often necessary to increase their volatility. diva-portal.org This involves chemically modifying the molecule, for example, by adding a trimethylsilyl (B98337) (TMS) group.

A key application of GC-MS/MS in the study of 7α-Methylestr-4-ene-3,17-dione is the identification of its metabolites in biological samples such as urine. wikipedia.orgdshs-koeln.de Understanding how the body metabolizes this compound is crucial for developing effective detection methods in anti-doping and other contexts. For instance, research has shown that one of the metabolic pathways for similar 17-methylated steroids involves a Wagner-Meerwein rearrangement, leading to the formation of 17,17-dimethyl-18-norandrost-13-ene derivatives. researchgate.net

Key GC-MS/MS Parameters for Steroid Analysis

| Parameter | Typical Setting |

| Column | 5% diphenyl, 95% dimethylpolysiloxane |

| Injector Temperature | 250 °C |

| Ion Source Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) has become an indispensable tool for both the qualitative identification and quantitative measurement of a wide range of compounds, including 7α-Methylestr-4-ene-3,17-dione. researchgate.netcore.ac.uk Unlike GC-MS, LC-MS is suitable for a broader range of molecules, including those that are not volatile or are thermally unstable.

In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid material. As with gas chromatography, the different components of the sample interact with the packing material in different ways, leading to their separation. The separated components then flow into the mass spectrometer for detection and identification.

One of the major advantages of LC-MS/MS is its high sensitivity and selectivity, which allows for the detection of very low concentrations of a substance in a complex matrix like plasma or urine. core.ac.uksciex.jp This is particularly important for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body.

For quantitative analysis using LC-MS/MS, a technique called multiple reaction monitoring (MRM) is often employed. d-nb.info In MRM, the mass spectrometer is set to detect a specific precursor ion (the parent molecule) and one or more of its specific product ions (fragments). This highly specific detection method allows for accurate quantification even in the presence of other interfering substances.

The development of LC-MS/MS methods for the analysis of steroids often involves careful optimization of the chromatographic conditions (e.g., column type, mobile phase composition) and the mass spectrometric parameters (e.g., ionization source, collision energy). researchgate.netresearchgate.net Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are two common ionization techniques used in LC-MS for steroid analysis. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the precise three-dimensional structure of molecules, including the stereochemistry of compounds like 7α-Methylestr-4-ene-3,17-dione. researchgate.net

NMR spectroscopy is based on the principle that the nuclei of certain atoms, such as hydrogen (¹H) and carbon-13 (¹³C), behave like tiny magnets. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency at which a nucleus absorbs radiation is influenced by its local chemical environment, providing detailed information about the connectivity of atoms and their spatial arrangement.

For a complex molecule like a steroid, a one-dimensional (1D) ¹H NMR spectrum can be very crowded, with many overlapping signals. mdpi.com To overcome this, two-dimensional (2D) NMR techniques are often used. These experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide information about which protons are coupled to each other and which protons are attached to which carbon atoms, respectively. This allows for the complete assignment of all the proton and carbon signals in the molecule.

Once the signals are assigned, the coupling constants between adjacent protons can be measured. These coupling constants are related to the dihedral angle between the protons, which in turn provides information about the conformation of the molecule. By comparing the experimentally determined NMR data with data from known compounds or with theoretical calculations, the stereochemistry at each chiral center can be confirmed. For example, the orientation of the methyl group at the 7α position is a key structural feature of 7α-Methylestr-4-ene-3,17-dione that can be definitively established using NMR.

X-ray Crystallography for Diastereomer Assignment and Molecular Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline molecule. This technique can provide unambiguous assignment of diastereomers and precise measurements of bond lengths and angles.

The first step in X-ray crystallography is to grow a high-quality single crystal of the compound of interest. This can often be a challenging and time-consuming process. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electrons in the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional map of the electron density within the crystal can be calculated. From this electron density map, the positions of all the atoms in the molecule can be determined, revealing its precise molecular structure.

For a compound like 7α-Methylestr-4-ene-3,17-dione, X-ray crystallography can be used to definitively confirm the stereochemistry at all chiral centers, including the 7α-methyl group. This information is crucial for understanding the compound's biological activity, as different stereoisomers can have vastly different pharmacological properties.

Isotopic Labeling Applications in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.govnih.gov This involves replacing one or more atoms in the molecule with a heavier, stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).

The isotopically labeled compound is then introduced into a biological system, such as cultured cells or a whole organism. researchgate.net After a certain period of time, samples are collected and analyzed using mass spectrometry or NMR spectroscopy. Because the labeled atoms are heavier, they can be distinguished from the naturally occurring, lighter isotopes. This allows researchers to track the labeled compound and its metabolites as they move through different metabolic pathways.

Stable isotope-resolved metabolomics (SIRM) is a particularly powerful approach that combines stable isotope tracing with high-resolution mass spectrometry and NMR. researchgate.netdoi.org SIRM can provide a detailed picture of how a compound is metabolized, identifying the specific enzymes and pathways involved. This information is invaluable for understanding the compound's mechanism of action and for identifying potential biomarkers of exposure.

For example, by using ¹³C-labeled 7α-Methylestr-4-ene-3,17-dione, researchers could track the incorporation of the labeled carbon atoms into various metabolites. This would allow them to map out the complete metabolic pathway, from the initial biotransformations to the final excretion products.

Development of Bioanalytical Assays for Research Samples (e.g., Radioimmunoassay for related compounds)

Bioanalytical assays are essential for detecting and quantifying specific compounds in biological samples. While modern techniques like LC-MS/MS are often preferred for their high specificity and sensitivity, older methods like radioimmunoassay (RIA) can still be valuable research tools, particularly for related compounds where a validated assay may already exist.

Radioimmunoassay is a highly sensitive immunological technique that utilizes the specific binding between an antibody and its antigen. iaea.org In a typical RIA, a known quantity of a radiolabeled version of the compound of interest (the tracer) is mixed with a limited amount of an antibody that specifically recognizes the compound. The sample containing the unknown amount of the unlabeled compound is then added to the mixture.

The unlabeled compound in the sample competes with the radiolabeled tracer for binding to the antibody. The higher the concentration of the unlabeled compound in the sample, the less of the radiolabeled tracer will be able to bind to the antibody. By measuring the amount of radioactivity in the antibody-bound fraction, the concentration of the compound in the original sample can be determined.

While the development of a specific RIA for 7α-Methylestr-4-ene-3,17-dione would require the production of a specific antibody, it is possible that existing RIAs for structurally similar steroids could show some cross-reactivity. This could potentially allow for a semi-quantitative estimation of the compound's presence in research samples, although this would need to be confirmed with a more specific method like LC-MS/MS.

Emerging Research Perspectives and Methodological Advancements

Integration of Computational Chemistry and Molecular Modeling

Computational techniques are becoming indispensable for accelerating research into steroid action, offering insights that are difficult to obtain through experimental methods alone. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interaction between a ligand, such as 7α-Methylestr-4-ene-3,17-dione or its active metabolite trestolone (B1663297), and its protein target. mdpi.com

Molecular Docking can predict the preferred binding orientation of the steroid within the ligand-binding pocket of a receptor like the AR. This helps to visualize the key amino acid residues that form hydrogen bonds or hydrophobic interactions, stabilizing the complex. For instance, the addition of a 7α-methyl group has been shown to enhance the androgenic activities and binding affinity for the AR. researchgate.net Docking studies can help rationalize this enhanced affinity on a structural level.

Molecular Dynamics (MD) Simulations build upon docking poses to simulate the movement of atoms in the steroid-receptor complex over time. mdpi.com These simulations, often running for hundreds of nanoseconds, provide critical information on the stability of the binding, conformational changes induced in the receptor upon binding, and the role of water molecules in the binding interface. mdpi.com For 7α-Methylestr-4-ene-3,17-dione, MD simulations could reveal how the 7α-methyl group influences the dynamics of the receptor's activation function 2 (AF-2) helix, a crucial step for initiating gene transcription.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in designing new molecules with desired properties, such as increased selectivity or potency.

For 7α-Methylestr-4-ene-3,17-dione, a QSAR study would involve:

Data Set Compilation: Assembling a library of structurally related estrane (B1239764) and androstane (B1237026) derivatives with known anabolic and androgenic activities.

Descriptor Calculation: Quantifying the physicochemical properties of each molecule (e.g., hydrophobicity, electronic properties, steric shape) using computational software.

Model Generation: Using statistical methods to build a regression model that links the calculated descriptors to the observed biological activity.

Such a model could predict the activity of novel, unsynthesized derivatives of the 7α-methylestrane scaffold. This would guide synthetic chemists to focus on modifications most likely to produce compounds with a more favorable profile, such as a higher anabolic-to-androgenic ratio, potentially leading to the development of novel selective androgen receptor modulators (SARMs).

Innovative Methodologies for Investigating Steroid Hormonal Pathways in vitro

Modern laboratory techniques offer unprecedented sensitivity and specificity for studying the complex actions of steroids like 7α-Methylestr-4-ene-3,17-dione.

Stable Isotope Tracing with LC-MS/MS: A powerful method involves using precursors labeled with stable isotopes (e.g., ¹³C) to trace metabolic pathways in vitro. oup.com By incubating cells or tissue slices with ¹³C-labeled 7α-Methylestr-4-ene-3,17-dione, researchers can use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify all downstream metabolites with high confidence, distinguishing them from endogenous steroids. oup.com This allows for precise mapping of its conversion to trestolone and other metabolic products in specific tissues like adipose or liver. oup.com

Cell-Based Reporter Gene Assays: To quantify functional activity at specific receptors, researchers use engineered cell lines. mdpi.com These cells (e.g., HeLa or human AR CALUX cells) are transfected with two key genetic components: the human androgen receptor and a reporter gene (like luciferase) linked to an androgen-responsive promoter. researchgate.netmdpi.com When an androgenic compound activates the receptor, it drives the expression of the reporter gene, producing a measurable light signal. This method allows for high-throughput screening and precise quantification of the androgenic potency of 7α-Methylestr-4-ene-3,17-dione and its metabolites. mdpi.comnih.gov Similar assays exist for progesterone (B1679170) and estrogen receptors to test for cross-reactivity. researchgate.net

Advanced Biosensor Technologies: Emerging detection methods offer rapid and highly sensitive alternatives to traditional immunoassays. Electrochemical sensors and techniques like Surface-Enhanced Raman Spectroscopy (SERS) are being developed for the detection of steroid hormones. nih.gov These platforms can be designed with specific aptamers or receptor fragments to achieve highly selective and real-time measurement of the compound in biological fluids. nih.gov

Table of Innovative Research Methodologies

| Methodology | Principle | Application for 7α-Methylestr-4-ene-3,17-dione |

| Stable Isotope Tracing with LC-MS/MS | Uses ¹³C-labeled compound to trace metabolic fate. Mass spectrometry detects the mass shift, allowing unambiguous identification of metabolites. oup.com | Precisely map the conversion to trestolone and other metabolites in various tissues (e.g., liver, adipose). Quantify the activity of key metabolic enzymes. oup.com |

| Cell-Based Reporter Gene Assays (e.g., AR CALUX) | Engineered cells express a specific steroid receptor (e.g., AR) and a reporter gene (e.g., luciferase) that is activated upon receptor binding. researchgate.netmdpi.com | Quantify the androgenic potency relative to testosterone (B1683101). researchgate.net Assess functional activity at other receptors like the progesterone or estrogen receptor to determine selectivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Computer simulation of the physical movements of atoms and molecules to understand the stability and dynamics of a ligand-receptor complex. mdpi.com | Analyze the stability of the compound in the AR binding pocket. Understand how the 7α-methyl group affects receptor conformation and activation. researchgate.netmdpi.com |

| QSAR Modeling | Statistical correlation of chemical structure with biological activity to predict the properties of new compounds. | Guide the design of novel derivatives with improved selectivity (higher anabolic-to-androgenic ratio) for development as potential SARMs. |

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 7alpha-Methylestr-4-ene-3,17-dione?

- Methodological Answer : Use factorial design to systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). This approach identifies interactions between factors and optimizes yield while minimizing trials. For example, a 2³ factorial design (three factors at two levels) can assess the significance of each variable on synthesis efficiency . Orthogonal experimental design (e.g., Taguchi method) is also recommended for multi-factor optimization, enabling researchers to prioritize critical parameters with minimal experimental runs .

Q. How can researchers characterize the purity and structural integrity of 7alpha-Methylestr-4-ene-3,17-dione?

- Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) for purity analysis (e.g., 99% purity thresholds as per industrial standards ) with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural validation. Cross-reference spectral data with computational simulations (e.g., COMSOL Multiphysics ) to confirm bond configurations and stereochemistry.

Q. What foundational statistical methods are essential for analyzing experimental data in steroid derivative research?

- Methodological Answer : Apply descriptive statistics (mean, standard deviation) for reproducibility assessment and regression analysis (linear or polynomial) to model relationships between variables (e.g., reaction conditions vs. yield). Use tools like ANOVA to determine factor significance in multi-variable experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic activity data for 7alpha-Methylestr-4-ene-3,17-dione across different biological models?

- Methodological Answer : Conduct dose-response studies across multiple models (e.g., in vitro cell lines, in vivo rodent assays) to identify species-specific metabolic pathways. Use kinetic modeling to compare enzyme affinity (Km) and reaction rates (Vmax). Validate findings with isotope tracing (e.g., ¹⁴C-labeled compounds) to track metabolic fate . Reference quasi-experimental designs to control confounding variables.

Q. What advanced computational tools enhance the prediction of 7alpha-Methylestr-4-ene-3,17-dione’s physicochemical properties?

- Methodological Answer : Integrate molecular dynamics simulations (e.g., via COMSOL Multiphysics ) to predict solubility, LogP, and membrane permeability. Validate predictions with experimental LogP measurements (e.g., 5.54 for structurally similar steroids ). Machine learning algorithms can further refine property predictions using historical datasets .

Q. How can multi-variable optimization improve the scalability of 7alpha-Methylestr-4-ene-3,17-dione synthesis?

- Methodological Answer : Implement response surface methodology (RSM) to model non-linear relationships between variables (e.g., pressure, solvent ratio). Couple this with process control algorithms (e.g., PID controllers ) to maintain optimal conditions during scale-up. Use membrane separation technologies for efficient purification at larger scales.

Q. What strategies address reproducibility challenges in stereochemical synthesis of 7alpha-Methylestr-4-ene-3,17-dione?

- Methodological Answer : Employ chiral chromatography for enantiomeric excess (EE) validation and asymmetric catalysis (e.g., organocatalysts) to enhance stereoselectivity. Document procedural details rigorously (e.g., via APA standards ) to ensure methodological transparency. Replicate results across independent labs to confirm robustness .

Data and Methodological Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.